molecular formula C19H15ClN2O4 B11372444 Ethyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11372444
M. Wt: 370.8 g/mol
InChI Key: MSOGWBQFANNFKF-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.

    Amidation Reaction: The amido group is introduced through an amidation reaction, where the oxazole derivative reacts with an appropriate amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and hydrolysis will result in carboxylic acids and alcohols.

Scientific Research Applications

ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The oxazole ring and chlorophenyl group are key structural features that contribute to its biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 4-[[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)21-18(23)16-11-17(26-22-16)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,21,23)

InChI Key

MSOGWBQFANNFKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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